REACTION_CXSMILES
|
C1(CCCCCCCCNC([C:18]2[CH:19]=[C:20]([C:35]3[CH:40]=[CH:39][CH:38]=[C:37](C(F)(F)F)[CH:36]=3)[C:21]([OH:34])=[C:22](C3C=CC=C(C(F)(F)F)C=3)[CH:23]=2)=O)C=CC=CC=1.Br[C:46]1[CH:51]=[C:50](I)[C:49](O)=[C:48](I)[CH:47]=1>>[C:46]1([C:18]2[CH:23]=[C:22]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:21]([OH:34])=[C:20]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)[CH:19]=2)[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1
|
Name
|
product 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCNC(=O)C=1C=C(C(=C(C1)C1=CC(=CC=C1)C(F)(F)F)O)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)I)O)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=C(C1)C1=CC=CC=C1)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |